1,2,3-Trifluoro-4-nitrobenzene
Overview
Description
1,2,3-Trifluoro-4-nitrobenzene is an organic compound with the molecular formula C6H2F3NO2. It is a derivative of nitrobenzene where three hydrogen atoms are replaced by fluorine atoms at the 1, 2, and 3 positions. This compound is known for its clear yellow to brown liquid appearance and is used as an important intermediate in pharmaceutical and chemical research .
Preparation Methods
1,2,3-Trifluoro-4-nitrobenzene can be synthesized through various methods. One common synthetic route involves the nitration of 1,2,3-trifluorobenzene using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial production methods often involve the use of continuous nitration processes to enhance efficiency and yield. For example, a continuous nitration process using a mixture of nitric acid and sulfuric acid can be employed to produce this compound on a larger scale .
Chemical Reactions Analysis
1,2,3-Trifluoro-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For instance, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium methoxide, and various oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3-Trifluoro-4-nitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3-trifluoro-4-nitrobenzene primarily involves its interactions with molecular targets through its nitro and fluorine groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and chemical processes, making the compound useful in diverse applications .
Comparison with Similar Compounds
1,2,3-Trifluoro-4-nitrobenzene can be compared with other similar compounds, such as:
2,3,4-Trifluoronitrobenzene: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and applications.
1,2,4-Trifluorobenzene: Lacks the nitro group, resulting in different chemical properties and uses.
1,3-Difluoro-4-nitrobenzene:
The uniqueness of this compound lies in its specific arrangement of fluorine and nitro groups, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1,2,3-trifluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCACZWMYGILNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227889 | |
Record name | 1,2,3-Trifluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771-69-7 | |
Record name | 1,2,3-Trifluoro-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Trifluoro-4-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Trifluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-trifluoro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3-TRIFLUORO-4-NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKN86LZ8MM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthesis routes for 1,2,3-trifluoro-4-nitrobenzene?
A1: Two main synthetic pathways are reported for producing this compound:
- From 1,2,3-trichlorobenzene: This method involves nitration and subsequent fluorination of 1,2,3-trichlorobenzene. While offering simplicity and ease of operation, it yields a product purity exceeding 99% with a 60% yield. []
- From 2,6-dichloroaniline: This route involves a four-step process: diazonium salt formation, decomposition to 2,6-dichloro-fluorobenzene, nitration, and final fluorination using potassium fluoride and 18-crown-6 as a catalyst. This method achieves a higher overall yield of 47.9% and a purity of 99%. []
Q2: Has this compound been explored for catalytic applications?
A: Yes, research indicates that this compound functions as a catalyst in specific aerobic oxidation reactions. It effectively catalyzes the conversion of various aromatic compounds with oxygen-functionalized benzylic carbons, such as methyl aryl ketones, benzaldehydes, benzylic alcohols, and mandelic acid, into their corresponding aromatic carboxylic acids. [] This catalytic activity is attributed to the electron-deficient nature of the nitroarene, enabling single electron transfer processes. This method offers a more environmentally friendly alternative to traditional oxidation methods, as it utilizes molecular oxygen as the terminal oxidant and requires only 5-10 mol% of the catalyst. []
Q3: Are there alternative compounds with similar structures and applications to this compound?
A: Research suggests that other electron-deficient nitroarenes, like 1,3-dinitrobenzene and 2,4-difluoro-1-nitrobenzene, can also act as catalysts in aerobic oxidation reactions similar to this compound. [] Comparing these compounds' catalytic activities, costs, and environmental impacts could guide the selection of the most suitable catalyst for specific applications.
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